molecular formula C9H12O3 B12123744 2-(Furan-2-ylmethyl)butanoic acid

2-(Furan-2-ylmethyl)butanoic acid

Cat. No.: B12123744
M. Wt: 168.19 g/mol
InChI Key: QUOHDJCSGPDTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-ylmethyl)butanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a butanoic acid moiety attached to a furan ring via a methylene bridge. Furans are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)butanoic acid can be achieved through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with butanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a coupling reagent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound by utilizing microwave radiation to accelerate the reaction. The process involves the use of effective coupling reagents, such as DMT/NMM/TsO− or EDC, to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • 2,5-Furandicarboxylic acid
  • Furan-2-ylmethanol

Uniqueness

2-(Furan-2-ylmethyl)butanoic acid is unique due to its specific structure, which combines a furan ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse synthetic and industrial processes .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(furan-2-ylmethyl)butanoic acid

InChI

InChI=1S/C9H12O3/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)

InChI Key

QUOHDJCSGPDTTF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.